molecular formula C9H12O2S B13994745 1-(Methanesulfonyl)-2,3-dimethylbenzene CAS No. 811412-96-1

1-(Methanesulfonyl)-2,3-dimethylbenzene

Cat. No.: B13994745
CAS No.: 811412-96-1
M. Wt: 184.26 g/mol
InChI Key: FYWAJRTVIKZVRF-UHFFFAOYSA-N
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Description

1-(Methanesulfonyl)-2,3-dimethylbenzene is an organic compound characterized by the presence of a methanesulfonyl group attached to a benzene ring substituted with two methyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the sulfonation of 2,3-dimethylbenzene (o-xylene) using methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the methanesulfonyl chloride acting as the sulfonating agent .

Industrial Production Methods: Industrial production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Methanesulfonyl)-2,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methanesulfonyl)-2,3-dimethylbenzene involves its ability to act as an electrophile due to the presence of the methanesulfonyl group. This group can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Uniqueness: 1-(Methanesulfonyl)-2,3-dimethylbenzene is unique due to the combination of the methanesulfonyl group and the dimethyl-substituted benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .

Properties

CAS No.

811412-96-1

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

1,2-dimethyl-3-methylsulfonylbenzene

InChI

InChI=1S/C9H12O2S/c1-7-5-4-6-9(8(7)2)12(3,10)11/h4-6H,1-3H3

InChI Key

FYWAJRTVIKZVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)C)C

Origin of Product

United States

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